(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Description
BenchChem offers high-quality (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-9-3-4-10-11(7-9)22-15(17(10)2)16-12(19)8-18-13(20)5-6-14(18)21/h3-4,7H,5-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVLTKYUGJUYCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)CN3C(=O)CCC3=O)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring fused with a pyrrolidine derivative, which contributes to its diverse biological properties. The molecular formula is with a molecular weight of approximately 358.4 g/mol. The thiazole moiety is known for its role in various pharmacological activities, including antimicrobial and anticancer effects.
The biological activity of (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can interact with various receptors, potentially altering signaling pathways.
- Antioxidant Activity : The structure allows for the scavenging of free radicals, contributing to its protective effects against oxidative stress.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
Antimicrobial Activity
Studies have shown that (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide demonstrates significant antimicrobial properties against a range of pathogens. For instance:
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | |
| Escherichia coli | Moderate inhibition | |
| Candida albicans | Effective antifungal action |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies on various cancer cell lines have shown promising results:
| Cell Line | Inhibition (%) | Reference |
|---|---|---|
| UO-31 (Renal Cancer) | 60-80% growth inhibition | |
| MCF-7 (Breast Cancer) | Significant cytotoxicity |
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
-
Renal Cancer Treatment : A study demonstrated that the compound could inhibit the proliferation of renal cancer cells by inducing apoptosis and cell cycle arrest.
"The compound showed significant promise in targeting renal cancer cell lines with a notable reduction in cell viability."
-
Antifungal Applications : Another investigation revealed its effectiveness against Candida albicans, suggesting potential use in treating fungal infections.
"The antifungal activity exhibited by the compound opens avenues for further research into its use as a therapeutic agent."
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide, and how are intermediates characterized?
- Methodology : The compound can be synthesized via coupling reactions between substituted benzo[d]thiazol-2(3H)-ylidene derivatives and 2-(2,5-dioxopyrrolidin-1-yl)acetamide precursors. Key steps include:
- Solvent selection : Use dichloromethane or glacial acetic acid for improved solubility of intermediates .
- Catalysts : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) with triethylamine as a base for amide bond formation .
- Purification : Recrystallization from methanol/acetone (1:1) or slow evaporation for single-crystal growth .
- Characterization : Validate intermediates via:
- Melting points (e.g., 489–491 K for related acetamide derivatives) .
- Spectroscopy : IR (C=O stretch ~1650 cm⁻¹), ¹H/¹³C NMR (e.g., thiazole proton signals at δ 7.2–7.8 ppm), and elemental analysis (C, H, N ±0.4% deviation) .
Q. How can researchers confirm the stereochemical configuration (E/Z) of the imine moiety in this compound?
- Methodology :
- X-ray crystallography : Resolve the crystal structure to determine the imine geometry (e.g., dihedral angles between benzo[d]thiazole and pyrrolidinone rings) .
- NMR NOE experiments : Detect spatial proximity between the thiazole methyl groups and pyrrolidinone protons to infer the E-configuration .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values for E and Z isomers .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in biological activity data across studies?
- Methodology :
- Dose-response profiling : Test the compound at varying concentrations (e.g., 1–100 µM) to account for non-linear effects in antimicrobial or cytotoxic assays .
- Structural analogs : Synthesize derivatives with modifications to the pyrrolidinone or thiazole rings to isolate structure-activity relationships (SAR) .
- Binding assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure DNA/protein binding affinities, minimizing false positives from aggregation .
Q. How can computational methods enhance the design of derivatives with improved target selectivity?
- Methodology :
- Molecular docking : Screen derivatives against target proteins (e.g., kinases, DNA topoisomerases) using software like AutoDock Vina. Prioritize compounds with hydrogen bonds to key residues (e.g., Asp86 in topoisomerase II) .
- ADMET prediction : Use QikProp or SwissADME to optimize logP (<5) and polar surface area (>60 Ų) for blood-brain barrier penetration or oral bioavailability .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to identify derivatives with sustained interactions .
Q. What experimental approaches address challenges in crystallizing this compound for structural analysis?
- Methodology :
- Solvent screening : Test mixed solvents (e.g., methanol/acetone, DCM/hexane) to induce slow nucleation .
- Temperature gradients : Gradually reduce temperature from 298 K to 273 K to control crystal growth .
- Additives : Introduce trace amounts of ethyl acetate or glycerol to stabilize lattice formation .
- Validation : Compare unit cell parameters (e.g., space group P21/c) and hydrogen-bonding motifs (N–H···N, R²²(8) patterns) with published analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
